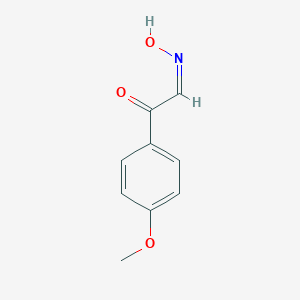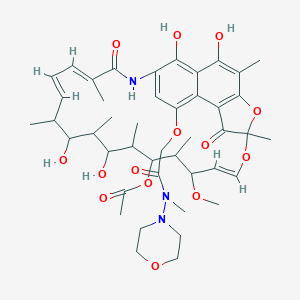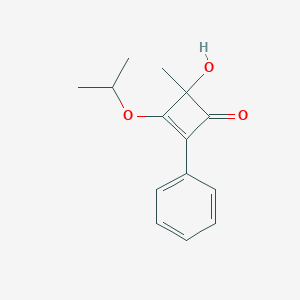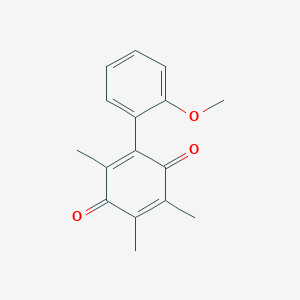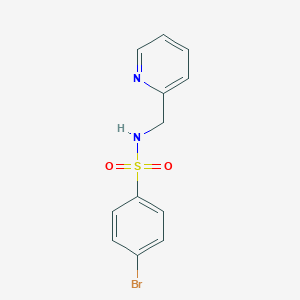
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as P2Y1 receptor antagonist and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments.
Mécanisme D'action
The mechanism of action of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide involves blocking the P2Y1 receptor, which is a G protein-coupled receptor that is involved in several physiological processes, including platelet aggregation, inflammation, and neurotransmission. The compound binds to the receptor and prevents the activation of downstream signaling pathways, leading to the inhibition of the receptor's function.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide depend on the specific application and dosage used. In preclinical studies, the compound has shown to inhibit platelet aggregation, reduce inflammation, and improve cognitive function. However, further research is required to determine the compound's safety and efficacy in humans.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of using 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide in lab experiments is its specificity towards the P2Y1 receptor. This allows researchers to study the receptor's function and its role in various physiological processes. However, the compound's limitations include its potential toxicity and the need for further research to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the research of 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide. One of the significant directions is to explore its potential therapeutic applications in neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. Further research is also required to determine the compound's safety and efficacy in humans and to develop new derivatives with improved properties. Additionally, the compound's potential applications in other fields, such as cancer research and cardiovascular disease, can also be explored.
Conclusion:
In conclusion, 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The compound's synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is required to determine the compound's safety and efficacy in humans and to explore its potential applications in other fields.
Méthodes De Synthèse
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide is synthesized by reacting 4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide with pyridine-2-carboxylic acid in the presence of a catalyst. The reaction is carried out in a solvent at a specific temperature and pressure to obtain the desired product. The purity of the product is ensured by several purification steps, including recrystallization and chromatography.
Applications De Recherche Scientifique
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of neuroscience. It has been studied for its ability to block the P2Y1 receptor, which is involved in several neurological disorders, including Parkinson's disease, Alzheimer's disease, and epilepsy. The compound has shown promising results in preclinical studies, and further research is underway to explore its potential therapeutic applications.
Propriétés
Nom du produit |
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
|---|---|
Formule moléculaire |
C12H11BrN2O2S |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
4-bromo-N-(pyridin-2-ylmethyl)benzenesulfonamide |
InChI |
InChI=1S/C12H11BrN2O2S/c13-10-4-6-12(7-5-10)18(16,17)15-9-11-3-1-2-8-14-11/h1-8,15H,9H2 |
Clé InChI |
BXJPCKCXPGODGR-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES canonique |
C1=CC=NC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,4R,5R)-2-(hydroxymethyl)-5-(4-methylsulfanylpyrrolo[2,3-d]pyrimidin-7-yl)oxolane-3,4-diol](/img/structure/B231171.png)

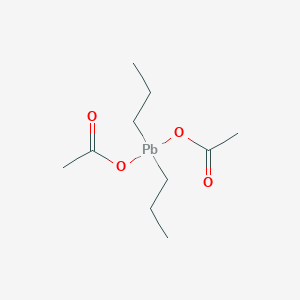
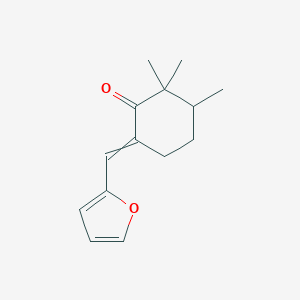

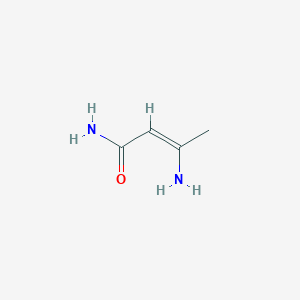

![ethyl 3a,6-dimethyl-7-oxo-6,7-dihydropyrazolo[1,5-a]pyridine-1(3aH)-carboxylate](/img/structure/B231191.png)

